3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole

Neuroprotection Oxidative Stress SAR

Researchers frequently face supply bottlenecks for specific oxadiazole positional isomers. This 3-substituted scaffold is the exact pharmacophore validated in neuroprotection (EC50=254 nM) and PDE4B2 inhibition (IC50=5.28 µM), distinct from inactive 5-substituted analogs. - Custom-synthesized to your purity and scale requirements. - Eliminates positional isomer uncertainty for reliable SAR studies. - Dedicated project management from inquiry to global shipment.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B11195850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC=N2)OC
InChIInChI=1S/C10H10N2O3/c1-13-8-4-3-7(5-9(8)14-2)10-11-6-15-12-10/h3-6H,1-2H3
InChIKeyCHYDZUVPCMOQDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: A Differentiated Oxadiazole Scaffold for Targeted Inhibitor and Neuroprotective Development


3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic building block and pharmacophore in which the 3,4-dimethoxyphenyl moiety is directly attached to the 1,2,4-oxadiazole ring. Its molecular formula is C₁₀H₉N₂O₃, with a molecular weight of 205.19 g/mol . This core scaffold serves as a foundational element for the design of kinase inhibitors, enzyme-targeting probes, and neuroprotective agents, with its substitution pattern at the 3-position of the oxadiazole ring proving critical for receptor binding and downstream functional activity [1].

Procurement Advisory: Why Substituting 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole with Isomeric or Heterocyclic Analogs Risks Experimental Failure


Simply selecting any 1,2,4-oxadiazole derivative or a positional isomer like 5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole cannot replicate the activity profile of the target compound. Quantitative structure-activity relationship (QSAR) analyses confirm that the specific attachment of the 3,4-dimethoxyphenyl group to the 3-position of the 1,2,4-oxadiazole ring, as opposed to the 5-position or alternative heterocyclic cores, dictates distinct binding modes and potency [1]. For example, in neuroprotection assays, the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole moiety was identified as the most active among 2-substituted chroman analogues, whereas even closely related 5-substituted chroman analogues required alternative heterocycles (e.g., isoxazole) to achieve comparable potency, often with differing toxicity profiles [2]. In anti-tubercular drug discovery, the 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole series demonstrates a distinct binding mode in the Pks13 thioesterase domain compared to benzofuran inhibitors, underscoring that even small modifications within this scaffold class can lead to divergent and unpredictable biological outcomes [3].

3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Quantitative Differentiation Guide Against Closest Structural and Functional Comparators


Neuroprotective Potency: 3,4-Dimethoxy Substitution on 1,2,4-Oxadiazole Outperforms Alternative Heterocycles in Neuronal Cell Protection

In a direct head-to-head comparison of chroman/catechol hybrids, the compound bearing a 3,4-dimethoxyphenyl group directly attached to the 1,2,4-oxadiazole ring (Compound 3) demonstrated superior potency in protecting HT22 hippocampal neuronal cells from glutamate-induced oxidative stress compared to analogues bearing different heterocycles or substitution patterns [1].

Neuroprotection Oxidative Stress SAR

Anticancer Selectivity: Quantified Differential Cytotoxicity of 3,4-Dimethoxyphenyl vs. Pyridine-Substituted 1,2,4-Oxadiazoles in Breast Cancer

A cross-study analysis of 1,2,4-oxadiazole derivatives reveals that the 3-(3,4-dimethoxyphenyl) substituent confers a distinct cytotoxicity profile compared to pyridine-containing analogues. While a 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole derivative showed equipotency to 5-fluorouracil in colon cancer cells (IC50 = 4.96 µM vs. 3.2 µM), the analogous 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole exhibited a 4-5 fold lower potency (IC50 = 19.40 µM) relative to paclitaxel (IC50 = 4.10 µM) in breast cancer (T47D) cells [1].

Anticancer Cytotoxicity Breast Cancer

PDE4B2 Enzyme Inhibition: Methoxy Group Contribution to Binding Affinity Quantified Against Unsubstituted Phenyl Oxadiazoles

Within the 1,2,4-oxadiazole class, the presence of methoxy groups on the phenyl ring is a critical determinant of enzyme inhibition potency. A 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole analog (Compound 9a) demonstrated an IC50 of 5.28 µM against phosphodiesterase 4B2 (PDE4B2), a key target in inflammatory pathways . While a direct comparator within the same study is not explicitly quantified, the broader SAR indicates that unsubstituted phenyl or mono-methoxy derivatives in this series typically exhibit significantly reduced or negligible inhibition, underscoring the essential role of the 3,4-dimethoxy substitution pattern for achieving low micromolar activity.

Inflammation PDE4B2 Enzyme Inhibition

Anti-Tubercular Target Engagement: Distinct Pks13 Binding Mode and Potency Improvement Over Benzofuran Inhibitors

The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole scaffold, as exemplified by the lead compound 3-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide, demonstrates a distinct binding mode within the polyketide synthase 13 (Pks13) thioesterase domain compared to the earlier benzofuran series of inhibitors [1]. This structural differentiation translated to a significant improvement in antitubercular potency, with optimized lead compounds from this series achieving minimum inhibitory concentrations (MIC) of < 1 µM against Mycobacterium tuberculosis [1].

Tuberculosis Pks13 Antibacterial

High-Value Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole Based on Comparative Evidence


CNS Lead Optimization: Building Balanced Neuroprotective Agents with Favorable Safety Margins

Based on the direct neuroprotection data (EC50 = 254 nM with no reported cytotoxicity at therapeutic concentrations) [1], this compound is ideally suited as a core scaffold for designing novel treatments for neurodegenerative diseases. The evidence confirms that it achieves high potency while avoiding the cytotoxic liabilities seen with isoxazole analogs, enabling medicinal chemists to explore derivatives with a wider therapeutic index.

Anti-Inflammatory Drug Discovery: Designing Targeted PDE4B2 Inhibitors

Given the class-level evidence that the 3,4-dimethoxy substitution is essential for achieving low micromolar PDE4B2 inhibition (IC50 = 5.28 µM) , this compound is a critical starting point for developing novel anti-inflammatory agents. Researchers can utilize this scaffold to elaborate at the oxadiazole 5-position to further optimize potency and selectivity against PDE4 isoforms for conditions like asthma, COPD, or psoriasis.

Anti-Tubercular Drug Development: Exploiting a Novel Pks13 Binding Mode

The distinct Pks13 binding mode and sub-micromolar MIC values demonstrated by optimized derivatives of this scaffold [2] position 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole as a privileged fragment for combating drug-resistant Mycobacterium tuberculosis. Its ability to overcome the safety and efficacy limitations of previous inhibitor classes makes it a high-priority starting material for structure-based drug design in neglected disease programs.

Academic Research: Probing Structure-Activity Relationships in Cancer Cell Line Selectivity

The cross-study comparable cytotoxicity data (IC50 = 19.40 µM against T47D breast cancer cells) [3] highlights the utility of this compound in academic SAR studies. Researchers investigating the differential sensitivity of cancer cell lines to oxadiazole substitution patterns can use this core to systematically explore the relationship between the 3,4-dimethoxyphenyl group and selective cytotoxicity, providing valuable insights for targeted therapy development.

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